Enantiomeric Purity: (R)-Enantiomer Achieves >99% ee via Organocatalytic Synthesis vs. Racemate
The (R)-enantiomer, Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate, is accessed through an organocatalytic domino Michael/α-alkylation with a chiral amine catalyst, yielding the product in up to 99% enantiomeric excess (ee) [1]. In contrast, the racemic diethyl ester (CAS 882-85-9) provides 0% ee, representing a 50:50 mixture of enantiomers . The dimethyl ester analog (CAS 41502-70-9) is also commercially available in racemic form only, with a standard purity of 98% but no enantiomeric enrichment . A kinetic enzymatic resolution of the dimethyl ester using industrial esterases can achieve enantiomerically pure material, but requires a subsequent reesterification and deprotection sequence, adding steps and reducing overall yield [2].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Up to 99% ee |
| Comparator Or Baseline | Racemic diethyl ester (CAS 882-85-9): 0% ee; Dimethyl ester (CAS 41502-70-9): 0% ee (racemate), >99% ee after enzymatic resolution and rederivatization |
| Quantified Difference | Δee = 99% (vs. racemate); multi-step synthetic sequence avoided |
| Conditions | Organocatalytic cyclopropanation with chiral amine catalyst, then in situ ring-opening (Rios et al., Adv. Synth. Catal. 2007) vs. enzymatic resolution with industrial esterases on dimethyl ester (NSTL Archive) |
Why This Matters
Procuring the single (R)-enantiomer eliminates the 50% material loss inherent in racemic mixtures and avoids additional chiral resolution steps, crucial for cost-effective asymmetric synthesis scale-up.
- [1] Rios, R.; Sundén, H.; Vesely, J.; Zhao, G. L.; Dziedzic, P.; Córdova, A. A simple organocatalytic enantioselective cyclopropanation of α,β-unsaturated aldehydes. Adv. Synth. Catal. 2007, 349, 1028-1032. View Source
- [2] Braun, J. et al. Two enzymatic hydrolysis with industrial Esterases of protected dimethyl 2-formylcyclopropane-1,1-dicarboxylates. NSTL Archive. View Source
